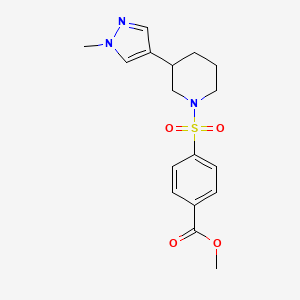

methyl 4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate

Description

Historical Development of Pyrazole-Containing Pharmacophores

Pyrazole derivatives have been integral to medicinal chemistry since the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959. Early applications focused on anti-inflammatory and analgesic agents, exemplified by phenylbutazone and celecoxib, which established pyrazole’s capacity to modulate cyclooxygenase-2 (COX-2) activity. The heterocycle’s electron-rich nitrogen atoms and planar geometry enabled interactions with diverse biological targets, prompting systematic exploration of its derivatives. By the 2000s, pyrazole-based compounds had entered clinical trials for oncology, driven by their ability to disrupt cancer cell proliferation through kinase inhibition and chaperone protein modulation.

Emergence as a Significant Research Scaffold

The structural complexity of this compound arises from strategic integration of three pharmacophoric elements:

- Pyrazole core : Provides hydrogen-bonding capacity and aromatic stacking potential.

- Piperidine ring : Enhances solubility and enables conformational flexibility for target engagement.

- Sulfonylbenzoate group : Introduces polar interactions and stabilizes binding through sulfone-oxygen interactions.

Computational studies on related pyrazole derivatives have demonstrated that dual hydrophobic regions and hydrogen bond acceptors are critical for antiproliferative activity. For instance, the pharmacophore model AHH.14—featuring two hydrophobic sites and one acceptor—achieved a regression coefficient (R²) of 0.9096 in predicting activity against ovarian adenocarcinoma cells. This model underscores the importance of spatial arrangement in pyrazole-containing scaffolds, a principle embodied in the this compound structure.

Position within Heat Shock Protein 90 (HSP90) Inhibitor Development

HSP90, a molecular chaperone critical for oncoprotein stabilization, has become a high-priority target in cancer therapy. This compound’s pyrazole moiety aligns with recent trends in HSP90 inhibitor design, where heterocyclic rings enhance ATP-binding domain interactions. Comparative analyses of HSP90 inhibitors reveal that pyrazole derivatives exhibit superior binding affinities compared to purine-based analogs, attributable to:

- Nitrogen lone-pair interactions with Asp93 and Gly97 residues.

- Hydrophobic contacts between the methyl-pyrazole group and the protein’s hydrophobic pocket.

Clinical-stage HSP90 inhibitors such as AUY922 and STA-9090 incorporate similar heterocyclic motifs, validating the scaffold’s therapeutic potential. Molecular docking studies suggest that the sulfonyl group in this compound may form additional hydrogen bonds with Lys58 and Thr184, further stabilizing the inhibitor-chaperone complex.

Relevance in Anticancer Drug Discovery Paradigms

The compound’s relevance extends beyond HSP90 inhibition. Its structural features align with multi-target drug discovery strategies, as evidenced by:

| Target | Interaction Mechanism | Biological Effect |

|---|---|---|

| Kinases | ATP-binding domain competition via pyrazole | Cell cycle arrest |

| Topoisomerases | Intercalation through planar benzoate | DNA replication inhibition |

| Proteasome | Sulfonyl group-mediated covalent binding | Protein degradation induction |

Such polypharmacology is increasingly valued in overcoming drug resistance, a major challenge in oncology. For example, derivatives combining pyrazole and piperidine motifs have shown nanomolar IC₅₀ values against breast and prostate cancer cell lines, outperforming single-target agents.

Properties

IUPAC Name |

methyl 4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-19-11-15(10-18-19)14-4-3-9-20(12-14)25(22,23)16-7-5-13(6-8-16)17(21)24-2/h5-8,10-11,14H,3-4,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUIXZZYQBWECF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps. One common route starts with the preparation of 1-methyl-1H-pyrazol-4-amine, which is then reacted with piperidine and sulfonyl chloride to form the intermediate compound. This intermediate is subsequently esterified with methyl benzoate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Carboxylic acids and substituted pyrazoles.

Scientific Research Applications

Methyl 4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring may also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Key structural analogs include:

- Methyl 4-(piperidin-1-ylsulfonyl)benzoate : Lacks the pyrazole substituent, reducing steric hindrance and altering binding affinity.

- Ethyl 4-((3-(1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate : Ethyl ester substitution increases lipophilicity compared to the methyl ester.

Table 1: Structural and Physicochemical Comparison

Crystallographic and Refinement Insights

The target compound’s crystal structure, resolved using SHELXL , reveals a chair conformation in the piperidine ring and a planar sulfonyl-benzoate linkage. In contrast, analogs with bulkier substituents (e.g., methoxyphenyl) exhibit distorted piperidine puckering due to steric clashes, as observed in SHELXL-refined structures . The methylpyrazole group in the target compound contributes to intramolecular hydrogen bonding (N–H⋯O), stabilizing its conformation—a feature absent in non-pyrazole analogs.

Methodological Considerations

Structural comparisons rely heavily on refinement tools like SHELXL, which enables precise determination of bond lengths, angles, and torsional parameters critical for distinguishing conformational trends . For example, SHELXL’s robust handling of high-resolution data allows detection of subtle differences in sulfonyl-group orientation (<0.1 Å positional variance) between analogs .

Biological Activity

Methyl 4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article examines the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

- Methyl group attached to a benzoate.

- Sulfonyl group linked to a piperidine ring.

- Pyrazole moiety , which is known for its diverse biological activities.

The molecular formula is , with a molecular weight of approximately 336.41 g/mol.

Research indicates that compounds containing pyrazole and piperidine structures often exhibit significant antitumor , anti-inflammatory , and antimicrobial activities:

- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR. Studies demonstrate that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

- Anti-inflammatory Effects : The sulfonamide functionality contributes to anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Antimicrobial Properties : The presence of the pyrazole ring has been associated with antimicrobial activity against a range of pathogens, including bacteria and fungi .

Synthesis of this compound

The synthesis involves several key steps:

- Formation of the pyrazole derivative through reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Coupling of the pyrazole with piperidine under acidic or basic conditions to form the piperidine-pyrazole linkage.

- Final modification to introduce the methyl sulfonyl group.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds similar to this compound showed significant cytotoxic effects, particularly when combined with doxorubicin. The results indicated enhanced apoptotic activity compared to control groups, suggesting a synergistic effect that warrants further investigation .

Case Study 2: Anti-inflammatory Potential

A series of experiments assessed the anti-inflammatory properties of sulfonamide-containing compounds in models of induced inflammation. The results demonstrated a marked decrease in pro-inflammatory cytokines, indicating that the compound could serve as a therapeutic agent in managing chronic inflammatory diseases .

Q & A

Q. How to evaluate synergistic effects in biological systems?

- Methodological Answer :

- Checkerboard Assays : Determine Fractional Inhibitory Concentration (FIC) indices with antibiotics (e.g., ciprofloxacin) .

- Transcriptomics : RNA-seq identifies upregulated pathways (e.g., apoptosis genes in cancer cells) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding cooperativity with secondary ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.